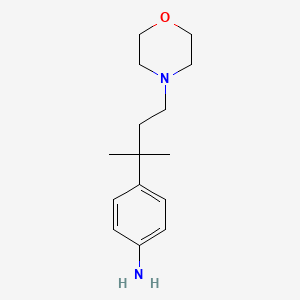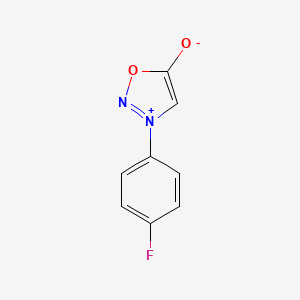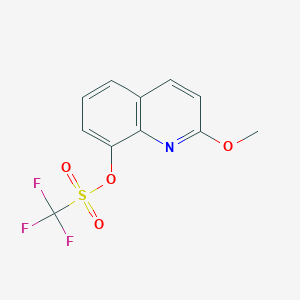
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It consists of a quinoline ring substituted with a methoxy group at the 2-position and a trifluoromethanesulfonate group at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyquinolin-8-yl) trifluoromethanesulfonate typically involves the reaction of 2-methoxyquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities. This would include considerations for solvent recovery, purification processes, and waste management to make the process economically viable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoline derivatives with amine groups, while oxidation reactions can produce quinoline N-oxides .
Applications De Recherche Scientifique
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-methoxyquinolin-8-yl) trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-hydroxyquinoline: Known for its antimicrobial and anticancer activities.
4-hydroxy-2-quinolones: Used in drug research and development for their unique biological activities.
Uniqueness
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate is unique due to the presence of both a methoxy group and a trifluoromethanesulfonate group, which confer distinct reactivity and binding properties. This makes it a valuable compound for developing new synthetic routes and exploring novel biological activities .
Propriétés
Formule moléculaire |
C11H8F3NO4S |
|---|---|
Poids moléculaire |
307.25 g/mol |
Nom IUPAC |
(2-methoxyquinolin-8-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H8F3NO4S/c1-18-9-6-5-7-3-2-4-8(10(7)15-9)19-20(16,17)11(12,13)14/h2-6H,1H3 |
Clé InChI |
YWXFACIBXRJBEN-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=CC=C2OS(=O)(=O)C(F)(F)F)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



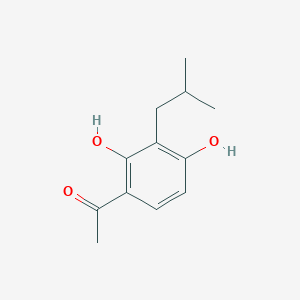

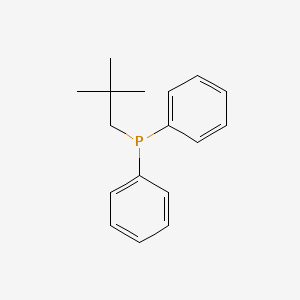
![3',4'-Dimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8360445.png)
![3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B8360448.png)

